3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE
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Overview
Description
3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Attachment of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the benzothiazole-azetidine intermediate with 2,3-dimethoxyphenyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the azetidine ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes, blocking receptor-ligand interactions, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yloxy)-N-phenylazetidine-1-carboxamide
- 3-(1,3-Benzothiazol-2-yloxy)-N-(2-methoxyphenyl)azetidine-1-carboxamide
- 3-(1,3-Benzothiazol-2-yloxy)-N-(3,4-dimethoxyphenyl)azetidine-1-carboxamide
Uniqueness
The uniqueness of 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-8-5-7-14(17(15)25-2)20-18(23)22-10-12(11-22)26-19-21-13-6-3-4-9-16(13)27-19/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXJYOOBIVMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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